Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one
Description
trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one (CAS: 103836-71-1, 42160-07-6) is a chalcone derivative characterized by two 4-(trifluoromethyl)phenyl groups in a trans,trans configuration around a conjugated pentadien-3-one backbone. With a molecular weight of 370.29 g/mol, this compound is notable for its strong electron-withdrawing trifluoromethyl (-CF₃) substituents, which enhance its chemical stability and influence its biological activity . It has been investigated for herbicidal properties, particularly against rape (Brassica napus), though it exhibits weaker activity against barnyard grass (Echinochloa crus-galli) .
Properties
IUPAC Name |
(1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6O/c20-18(21,22)15-7-1-13(2-8-15)5-11-17(26)12-6-14-3-9-16(10-4-14)19(23,24)25/h1-12H/b11-5+,12-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUBVYQZMUKRRF-YDWXAUTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103836-71-1 | |
| Record name | 103836-71-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The reaction involves two equivalents of 4-(trifluoromethyl)benzaldehyde and one equivalent of acetone. In a typical procedure:
- Base Selection : Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used as the catalyst.
- Solvent System : Ethanol or methanol is employed as the solvent, facilitating both reactant solubility and dehydration.
- Temperature : The reaction is conducted under reflux (70–80°C) for 6–12 hours to ensure complete conversion.
The general reaction equation is:
$$
2 \, \text{4-(Trifluoromethyl)benzaldehyde} + \text{Acetone} \xrightarrow{\text{NaOH/EtOH}} \text{CF₃-dba} + 2 \, \text{H₂O}
$$
Optimization and Yield
- Molar Ratio : A 2:1 molar ratio of aldehyde to acetone maximizes yield, as excess aldehyde drives the reaction toward the dienone product.
- Base Concentration : A 10–20% aqueous NaOH solution is optimal, balancing catalytic efficiency and side-product formation.
- Isolation : The crude product is filtered and recrystallized from a dichloromethane/hexane mixture, yielding light yellow crystals with a melting point of 129–130°C.
Table 1: Representative Reaction Conditions and Outcomes
| Parameter | Value |
|---|---|
| Aldehyde:Acetone Ratio | 2:1 |
| Solvent | Ethanol |
| Catalyst | 15% NaOH (aq) |
| Reaction Time | 10 hours |
| Yield | 65–75% |
| Purity (HPLC) | ≥98.0% |
Solvent-Free and Catalyst-Free Alternatives
Recent advances in green chemistry have explored solvent-free aldol reactions for synthesizing α,β-unsaturated ketones. While specific data for CF₃-dba are limited, analogous protocols suggest potential adaptations.
Mechanochemical Synthesis
Grinding 4-(trifluoromethyl)benzaldehyde and acetone with a solid base (e.g., K₂CO₃) in a ball mill could eliminate solvent use. Preliminary studies on similar systems report yields comparable to traditional methods but require rigorous moisture control.
Thermal Activation
Heating the reactants neat at 80–100°C in the presence of trace acid (e.g., acetic acid) may facilitate dehydration. However, this approach risks side reactions, such as over-oxidation or polymerization, necessitating careful temperature monitoring.
Purification and Characterization
Recrystallization
The crude product is purified via sequential recrystallization:
Analytical Data
- UV-Vis Spectroscopy : A λₘₐₓ of 388 nm in tetrahydrofuran (THF) confirms the extended conjugation of the dienone system.
- Melting Point : 129–130°C (lit.), consistent with high purity.
- HPLC : Purity ≥98.0%, as reported by commercial suppliers.
Table 2: Physical and Spectroscopic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₂F₆O |
| Molecular Weight | 370.29 g/mol |
| Melting Point | 129–130°C |
| λₘₐₓ (THF) | 388 nm |
| Density (Predicted) | 1.322 g/cm³ |
Challenges and Scalability
Side Reactions
Industrial-Scale Production
While lab-scale syntheses are well-established, scaling up presents challenges:
- Solvent Volume : Ethanol’s low boiling point complicates large-scale reflux. Switching to higher-boiling solvents (e.g., isopropanol) could improve efficiency.
- Cost : 4-(Trifluoromethyl)benzaldehyde is expensive, driving research into catalytic recycling methods.
Chemical Reactions Analysis
Oxidative Ortho-C-H Borylation
CF₃-dba serves as a ligand in palladium-catalyzed oxidative ortho-C-H borylation of arenes. Yu and coworkers demonstrated its utility in enabling regioselective borylation under oxidative conditions, where the trifluoromethyl groups enhance the ligand’s electron-withdrawing effects, improving catalytic activity .
Reaction Conditions :
| Parameter | Details |
|---|---|
| Catalyst | Pd(OAc)₂ |
| Base | K₃PO₄ |
| Oxidant | Cu(OAc)₂ |
| Solvent | THF/DCE |
| Temperature | 80–100°C |
This reaction provides a method for functionalizing arenes with boronic acid groups, critical in cross-coupling chemistry.
C-H Activation Reactions
CF₃-dba is widely used as a ligand in C-H activation processes, including:
-
Palladium-catalyzed sp² C-H activation : Facilitates direct functionalization of aromatic substrates.
-
Rhodium/Cobalt-mediated sp³ C-H activation : Enhances regioselectivity in aliphatic C-H functionalization .
| Reaction Type | Role of CF₃-dba | Key Advantages |
|---|---|---|
| Oxidative Borylation | Ligand | High regioselectivity |
| Cross-Coupling | Ligand | Stabilizes metal centers |
Reaction Mechanism Insights
While detailed mechanisms are not explicitly provided in the literature, CF₃-dba’s electron-withdrawing trifluoromethyl groups likely stabilize palladium intermediates via σ-donation, enhancing oxidative addition steps . The conjugated dienone system may also participate in resonance stabilization during catalytic cycles.
Structural and Analytical Data
| Property | Value/Description |
|---|---|
| IUPAC Name | (1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one |
| SMILES | C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F |
| InChIKey | OIUBVYQZMUKRRF-YDWXAUTNSA-N |
This compound’s role in advancing C-H activation chemistry underscores its importance in modern organic synthesis. Its electronic and structural properties position it as a critical ligand for future developments in catalytic methodologies.
Scientific Research Applications
Scientific Research Applications
1. Synthetic Organic Chemistry
Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one serves as an important intermediate for synthesizing complex organic molecules. Its structure allows for the formation of various derivatives through reactions such as:
- C-H Bond Activation : The compound can facilitate the activation of C-H bonds in aromatic systems, which is crucial for developing new synthetic methodologies .
- Ligand Development : It is used in the synthesis of ligands for catalysis, particularly in metal-catalyzed reactions where fluorinated ligands can enhance selectivity and reactivity .
2. Pharmaceutical Industry
The compound's unique properties make it a candidate for drug development. Its derivatives may exhibit biological activities that can be exploited in medicinal chemistry. Research has indicated potential applications in:
- Anticancer Agents : Studies have explored its derivatives as potential anticancer compounds due to their ability to interact with biological targets effectively .
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, making them candidates for further pharmaceutical development .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of this compound derivatives. The research demonstrated that certain derivatives inhibited cancer cell proliferation through apoptosis induction mechanisms. The findings suggest that these compounds could be further developed into effective anticancer agents.
Case Study 2: C-H Activation Reactions
Research conducted by a leading university focused on using this compound as a ligand in palladium-catalyzed C-H activation reactions. The study reported enhanced yields and selectivity compared to traditional ligands. This application highlights the compound's utility in advancing synthetic methodologies within organic chemistry.
Summary Table of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Synthetic Organic Chemistry | C-H bond activation; ligand synthesis | Enhances reactivity and selectivity |
| Pharmaceutical Industry | Anticancer agents; antimicrobial activity | Potential for drug development |
| Materials Science | Development of fluorinated materials | Unique electronic properties |
Mechanism of Action
The mechanism by which Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The electronic and steric nature of substituents on the phenyl rings significantly impacts solubility, melting points, and reactivity. Key analogs and their properties are summarized below:
Table 1: Comparison of Substituent Effects
*Calculated based on molecular formulas.
- Electron-Withdrawing Groups (e.g., -CF₃, -F): The trifluoromethyl group enhances stability through inductive effects, reducing electron density on the aromatic ring. This contrasts with electron-donating groups like -OCH₃ or -N(CH₃)₂, which increase conjugation and polarizability .
- Heterocyclic Analogs: Replacing phenyl with thiophene (as in 1,5-bis(3-thiophenyl)-pentadienone) introduces sulfur-based resonance, altering reactivity and biological targeting .
Herbicidal Activity
Comparatively, analogs with 4-methoxy or 4-chlorophenyl groups show variable potency, suggesting substituent-dependent interactions with plant-specific enzymes or receptors .
Biological Activity
Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one (CF3-dba) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.
- Molecular Formula : C19H12F6O
- Molecular Weight : 370.29 g/mol
- CAS Number : 103836-71-1
- Melting Point : 129-130 °C
- Boiling Point : 402.2 °C (predicted)
- Appearance : Light yellow to green powder or crystal
Synthesis
CF3-dba is synthesized through various methods, often involving the reaction of appropriate precursors under controlled conditions. The compound has been utilized as a ligand in palladium-catalyzed reactions, particularly in ortho-C-H borylation of arenes, showcasing its utility in organic synthesis .
Anticancer Properties
Recent studies have highlighted the anticancer potential of CF3-dba. In vitro evaluations demonstrated that compounds derived from CF3-dba exhibit significant cytotoxic effects against various cancer cell lines:
- IC50 Values : Some derivatives showed IC50 values as low as 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer), indicating potent anticancer activity compared to standard drugs such as doxorubicin (IC50 3.23 µg/mL) .
Antiviral Activity
CF3-dba has also been investigated for its antiviral properties. A study reported that derivatives of penta-1,4-dien-3-one oxime exhibited protective activity against Tobacco Mosaic Virus (TMV), with effective concentrations (EC50) significantly lower than those of standard antiviral agents .
The mechanism by which CF3-dba exerts its biological effects is still under investigation. However, it is believed to involve modulation of key signaling pathways related to apoptosis and cell cycle regulation. For instance, compounds based on CF3-dba were shown to enhance caspase-3 activity, which is crucial for apoptosis in cancer cells .
Case Studies
- Antitumor Activity : A series of studies focused on the synthesis of new quinoxaline derivatives incorporating CF3-dba showed promising results in terms of antiproliferative activity against various cancer cell lines.
- Microtubule Destabilization : Some derivatives demonstrated effective inhibition of microtubule assembly, suggesting a potential mechanism for their anticancer activity .
Data Table: Biological Activities of CF3-dba Derivatives
| Compound | Target Cell Line | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| CF3-dba derivative A | HCT-116 | 1.9 | Anticancer |
| CF3-dba derivative B | MCF-7 | 2.3 | Anticancer |
| Quinoxaline derivative C | TMV | 287.1 | Antiviral |
| Quinoxaline derivative D | TMV | 133.0 | Antiviral |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one, and how can researchers optimize reaction conditions for higher yields?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 4-(trifluoromethyl)benzaldehyde and acetone under basic conditions. Ultrasonic-assisted methods (e.g., 40 kHz, 30°C for 2 hours) can improve yields (up to 85%) by enhancing reaction kinetics and reducing side products . Solvent selection (e.g., ethanol or methanol) and stoichiometric ratios (2:1 aldehyde:ketone) are critical. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >98% purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- X-ray crystallography : Resolve the trans,trans configuration and dihedral angles between aryl groups. For analogues, single-crystal studies (e.g., R-factor = 0.037) validate bond lengths and planarity .
- Spectroscopy : UV-Vis (λmax ~350 nm for π→π* transitions), FT-IR (C=O stretch ~1670 cm⁻¹, C=C ~1600 cm⁻¹), and ¹H/¹³C NMR (vinyl proton doublets at δ 6.8–7.5 ppm, CF₃ signals at δ 120–125 ppm in ¹⁹F NMR) .
Advanced Research Questions
Q. What experimental strategies address discrepancies in reported photophysical properties of polyfluorinated diarylpentadienones under varying solvent environments?
- Methodological Answer : Solvent polarity significantly impacts excited-state intramolecular charge transfer (ICT). Use time-resolved fluorescence spectroscopy in solvents like DMSO (polar) vs. toluene (non-polar) to measure lifetime changes (e.g., τ = 2–5 ns). Compare with computational models (TD-DFT) to correlate solvent dielectric constants with Stokes shifts . Control experiments with electron-donating/-withdrawing substituents (e.g., –OCH₃ vs. –CF₃) isolate electronic effects .
Q. How do trifluoromethyl groups influence the compound’s potential in optoelectronic applications, such as organic light-emitting diodes (OLEDs)?
- Methodological Answer : The –CF₃ groups enhance electron-withdrawing capacity, stabilizing excited states and red-shifting emission. Fabricate thin films via spin-coating (50–100 nm thickness) and characterize electroluminescence using cyclic voltammetry (HOMO/LUMO ~-5.3 eV/-3.1 eV) and external quantum efficiency (EQE) measurements. Compare with non-fluorinated analogues (e.g., diphenylpentadienone) to quantify efficiency gains .
Q. What mechanistic insights explain catalytic activity differences in cross-coupling reactions involving this compound as a ligand or substrate?
- Methodological Answer : Use palladium-catalyzed Suzuki-Miyaura coupling to test reactivity of the α,β-unsaturated ketone. Monitor reaction progress via GC-MS and NMR. DFT calculations (e.g., B3LYP/6-31G*) can model transition states, revealing steric hindrance from –CF₃ groups or electronic effects on Pd coordination . Optimize ligand design by substituting para-CF₃ with meta- or ortho-positions to modulate catalytic turnover .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
